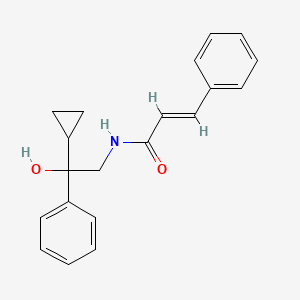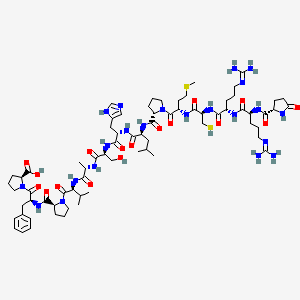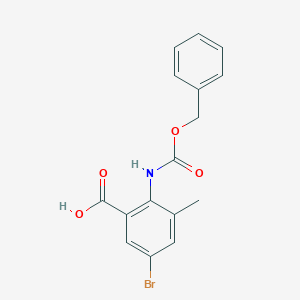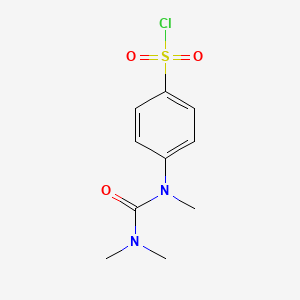
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation.Molecular Structure Analysis
In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds.Chemical Reactions Analysis
The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis
The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide is C21H22F3NO2 . The average mass is 377.400 Da and the monoisotopic mass is 377.160278 Da .Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Activities
Cinnamamide derivatives, sharing a core structure similar to the compound of interest, have been investigated for their neuroprotective and anticonvulsant effects. Studies have demonstrated that these compounds exhibit beneficial properties in animal models of seizures and epileptogenesis, potentially offering new therapeutic avenues for treating central and peripheral nervous system disorders. For instance, specific cinnamamide derivatives were found to possess anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties, comparable to those of currently used antiepileptic drugs (Gunia-Krzyżak et al., 2017). The synthesis and druglikeness properties of cinnamamide derivatives, including those with heterocyclic moieties, further underline their potential for antimicrobial and therapeutic applications (Borul & Agarkar, 2020).
Antidepressant-like Actions
Research on N-(2-hydroxyethyl) cinnamamide derivatives explored their antidepressant-like actions in mice. Chemical synthesis followed by pharmacological evaluation revealed that certain derivatives significantly reduced immobility time in the forced swimming test and tail suspension test, indicating antidepressant-like effects. Among these, specific compounds were highlighted as particularly promising due to their efficacy in both models (Deng et al., 2011).
Anticancer Properties
The exploration of cinnamic acid derivatives, which are chemically related to the compound of interest, has shown significant anticancer potential. These derivatives have been found to engage with multiple reactive sites, leading to a wide range of biological activities, including traditional and recent antitumor agents. Despite their medicinal heritage, cinnamic acid derivatives have been underutilized in cancer research, with recent decades witnessing a renewed focus on their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Antifungal and Insecticidal Evaluation
Novel cinnamide derivatives, inspired by lead compounds in the agrochemical field, were synthesized and evaluated for their fungicidal and insecticidal activities. Preliminary results indicated that these compounds exhibited certain levels of fungicidal activity against various plant pathogens and demonstrated moderate nematicidal activities, suggesting their potential utility in agriculture (Xiao et al., 2011).
Propiedades
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(14-11-16-7-3-1-4-8-16)21-15-20(23,18-12-13-18)17-9-5-2-6-10-17/h1-11,14,18,23H,12-13,15H2,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRCKPNCALONN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)
![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)


![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)



